

Cdk12-IN-7 experimental variability and reproducibility

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Compound of Interest

Compound Name: Cdk12-IN-7

Cat. No.: B15586358

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Technical Support Center: Cdk12-IN-7

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of **Cdk12-IN-7**, a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design, execution, and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Cdk12-IN-7** and what is its primary mechanism of action?

A1: **Cdk12-IN-7** is a small molecule inhibitor that dually targets CDK12 and CDK2.[1]

- CDK12: In complex with its partner Cyclin K, CDK12 is a transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[2][3][4] This action is crucial for transcriptional elongation, particularly of long genes, many of which are involved in the DNA Damage Response (DDR), including key homologous recombination (HR) repair pathway genes like BRCA1 and ATR.[5] By inhibiting CDK12, **Cdk12-IN-7** disrupts the transcription of these genes, leading to impaired DNA repair.[2][5]
- CDK2: In complex with Cyclin E or Cyclin A, CDK2 is a key regulator of cell cycle progression, primarily controlling the G1/S transition and S phase.[2] Inhibition of CDK2 can

lead to cell cycle arrest.

The dual inhibition of both transcriptional regulation/DNA repair and cell cycle progression makes **Cdk12-IN-7** a potent anti-proliferative agent.^[1]

Q2: What are the known IC50 values for **Cdk12-IN-7**?

A2: The reported inhibitory concentrations for **Cdk12-IN-7** are summarized in the table below. Note that these values can vary depending on the specific assay conditions (e.g., ATP concentration).

Q3: What are the recommended starting concentrations for in vitro cell-based assays?

A3: The effective concentration of **Cdk12-IN-7** will vary depending on the cell line, treatment duration, and experimental endpoint. Based on the available data for the A2780 ovarian cancer cell line, a good starting point for cell proliferation assays is a concentration range from 10 nM to 1 μ M.^[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store **Cdk12-IN-7**?

A4: For long-term storage, **Cdk12-IN-7** powder should be stored at -20°C in a dry, dark place. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the DMSO stock solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q5: How can I confirm that **Cdk12-IN-7** is active in my cells?

A5: To confirm the on-target activity of **Cdk12-IN-7**, you should assess downstream markers of both CDK12 and CDK2 inhibition.

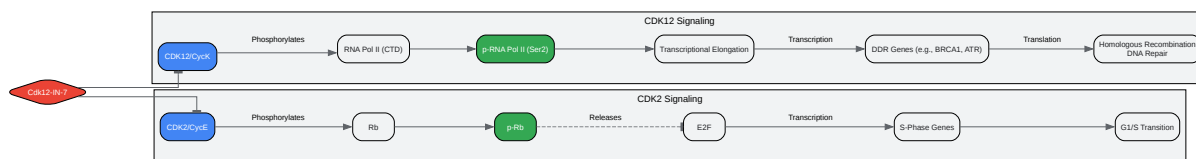
- For CDK12 activity: Measure the phosphorylation of the RNAPII CTD at Serine 2 (pSer2). Inhibition of CDK12 should lead to a decrease in pSer2 levels, which can be detected by Western blotting.^[2] This may also lead to the downregulation of long DDR gene transcripts like BRCA1, which can be measured by RT-qPCR.

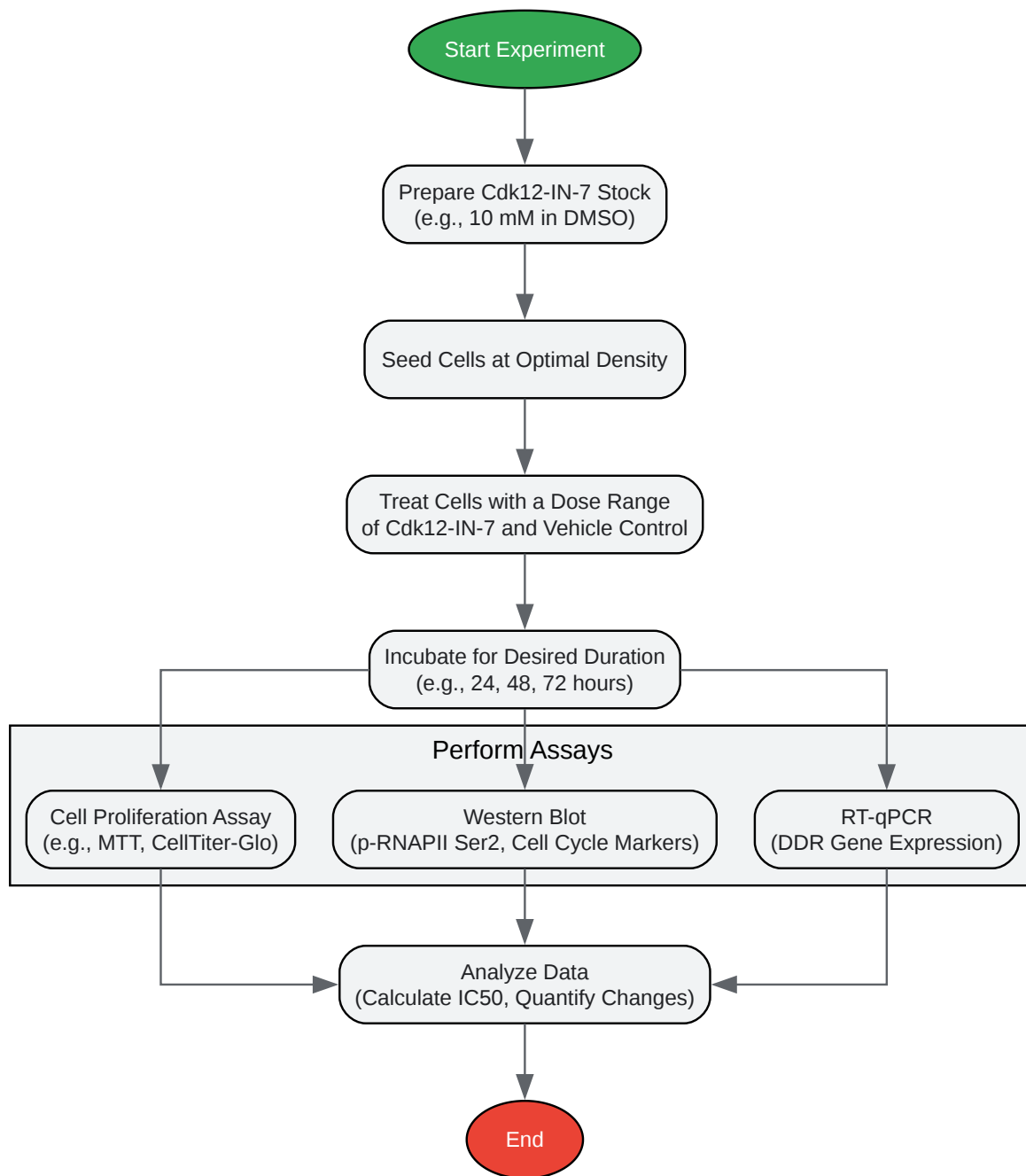
- For CDK2 activity: Assess the phosphorylation of CDK2 substrates, such as Rb or p27, or analyze the cell cycle distribution using flow cytometry. CDK2 inhibition is expected to cause a G1/S phase arrest.

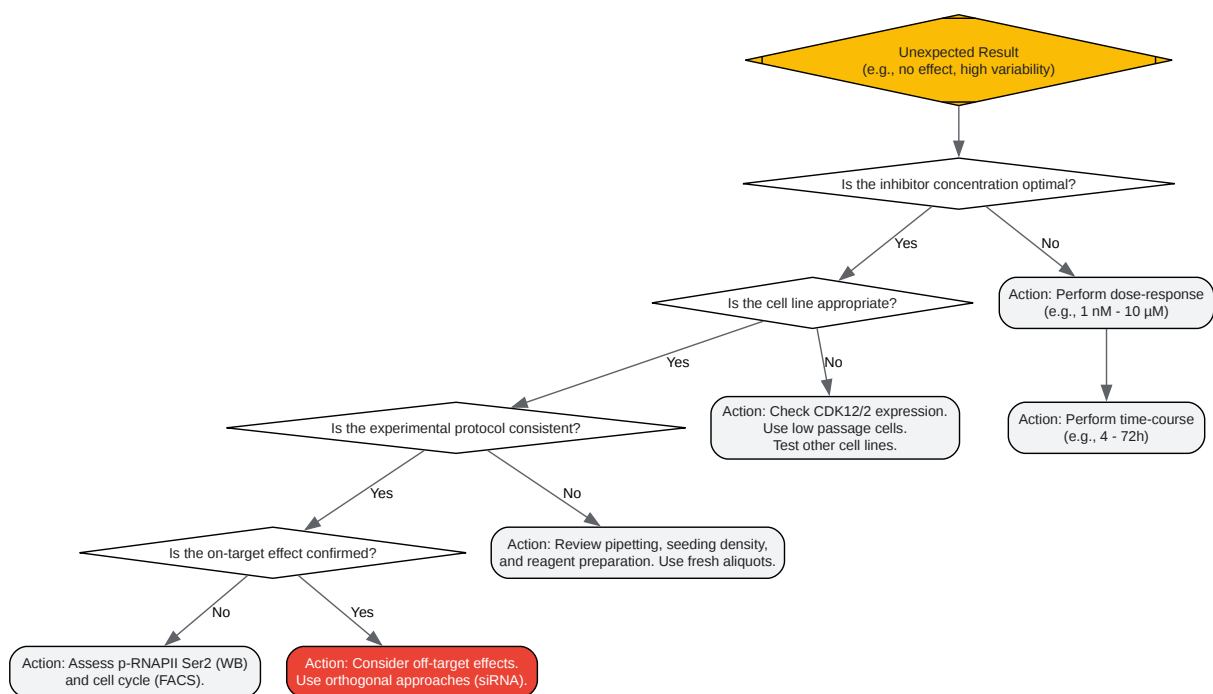
Quantitative Data Summary

Parameter	Target/Cell Line	Value	Reference
Biochemical IC50	CDK12	42 nM	[1]
CDK2	196 nM	[1]	
Anti-proliferative IC50	A2780 cells	429 nM	[1]

Visualized Pathways and Workflows







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